molecular formula C17H25NO3 B4226710 N-cyclohexyl-3-(2-ethoxyethoxy)benzamide

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide

Cat. No.: B4226710
M. Wt: 291.4 g/mol
InChI Key: PHCDVNYZCLVLCK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(2-ethoxyethoxy)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a 2-ethoxyethoxy substituent at the para position of the benzamide ring. Benzamides are widely studied for their roles in medicinal chemistry, including enzyme inhibition (e.g., acetylcholinesterase, P2X7 receptors) and allosteric modulation (e.g., glucokinase activation) . The 2-ethoxyethoxy group may enhance solubility and influence binding interactions, as seen in compounds with similar alkoxy substituents .

Properties

IUPAC Name

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-2-20-11-12-21-16-10-6-7-14(13-16)17(19)18-15-8-4-3-5-9-15/h6-7,10,13,15H,2-5,8-9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCDVNYZCLVLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide typically involves the reaction of 3-(2-ethoxyethoxy)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Cyclohexyl Benzamides with Piperazinyl Groups

Compounds N-cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methyl-benzamide (218) and N-cyclohexyl-3-[4-(2-furoyl)-1-piperazinyl]methyl-benzamide (219) exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.85 mM for eserine as reference). The position of the piperazinyl-furoyl group (para vs. meta) significantly impacts activity, with compound 218 being more effective than 219 . In contrast, N-cyclohexyl-3-(2-ethoxyethoxy)benzamide lacks the bulky piperazinyl moiety, which may reduce steric hindrance and alter binding affinity .

Benzamide Inhibitors of P2X7 Receptors

Pfizer’s benzamide-based P2X7 antagonists (patents US20070142329A1, US20070281939A1) feature substitutions at R1, R2, and R3 positions. These compounds mimic the agonist BzATP but achieve receptor blockade by modifying electronic properties. The ethoxyethoxy group in this compound could similarly influence hydrophobicity and hydrogen bonding, though its lack of sulfonyl or aromatic substitutions may limit P2X7 affinity .

Anti-Oxidant Benzamides

In N-(anilinocarbonothioyl) benzamides, anti-oxidant activity correlates with substituents like hydroxyl (86.6% inhibition for A8) and methoxy (87.7% for H10).

Glucokinase Activation

Sulfamoyl benzamide derivatives (e.g., compounds 6 , 7 , 8 ) activate glucokinase (GK) via H-bonding between the benzamide carbonyl and Arg63. The ethoxyethoxy group in this compound could mimic this interaction, though its lack of sulfamoyl substitution may reduce potency .

Physicochemical and Structural Properties

Compound Substituents Molecular Weight (g/mol) Key Interactions/Bioactivity Reference
This compound Cyclohexyl, 2-ethoxyethoxy ~314 (estimated) Potential solubility enhancement
218 (BChE inhibitor) Cyclohexyl, piperazinyl-furoyl Not reported IC₅₀ < 0.85 mM (vs. eserine)
A8 (anti-oxidant) 4-hydroxyphenyl Not reported 86.6% inhibition (CCl₄ model)
Pfizer P2X7 antagonist (example) R1=Cl, R2=CF₃, R3=SO₂CH₃ ~400 (estimated) Inhibits IL-1β release in monocytes

Key Research Findings and Implications

  • Substituent Positioning : Meta vs. para substituents dramatically affect enzyme inhibition, as seen in BChE inhibitors 218 and 219 . The 2-ethoxyethoxy group in this compound occupies a meta position, which may favor interactions with hydrophobic pockets .
  • Synthetic Flexibility : Benzamides are synthetically accessible via reactions of benzoyl chlorides with amines, as demonstrated for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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